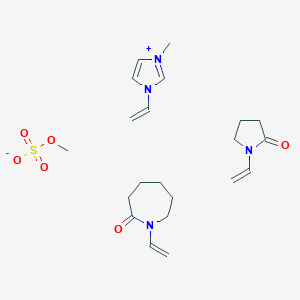
tert-Butyl (4-oxobutan-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (4-oxobutan-2-yl)carbamate involves multiple steps, including esterification, protection of functional groups, and carbamate formation. For instance, a study described the synthesis of a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, from L-Serine through a seven-step process, achieving an overall yield of 30% (Tang et al., 2014). This synthesis pathway highlights the complexity and intricacy involved in producing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl (4-oxobutan-2-yl)carbamate can be analyzed through various spectroscopic techniques, including NMR and mass spectrometry. These analyses provide detailed information on the molecular configuration, functional groups, and stereochemistry of the compound. Structural elucidation is critical for understanding the compound's reactivity and potential for further chemical transformations.
Chemical Reactions and Properties
Tert-butyl (4-oxobutan-2-yl)carbamate participates in various chemical reactions, including transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its versatility in synthetic chemistry (Sakaitani & Ohfune, 1990). These reactions are pivotal in modifying the compound for specific applications or synthesizing new derivatives with desired properties.
Applications De Recherche Scientifique
Antibacterial Activity of Derivatives : A study by Prasad (2021) described the synthesis of novel derivatives of tert-Butyl (4-oxobutan-2-yl)carbamate, which were evaluated for antibacterial activity.
Crystal Structures Involving Hydrogen and Halogen Bonds : Research by Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlighting the significance of hydrogen and halogen bonds.
Synthesis of Chiral Compounds : Li et al. (2015) reported an efficient method for synthesizing tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate with significant advantages in terms of simplicity and yield. This study is detailed in Synthetic Communications.
Photoredox-Catalyzed Amination : Wang et al. (2022) demonstrated the use of tert-Butyl (4-oxobutan-2-yl)carbamate in photoredox-catalyzed amination, establishing a new pathway for assembling 3-aminochromones. More information can be found in The Journal of Organic Chemistry.
Building Blocks for Protease Inhibitors : Ghosh et al. (2017) explored the enantioselective synthesis of tert-butyl derivatives as building blocks for novel protease inhibitors. This research is detailed in Tetrahedron Letters.
Enantiodivergent Synthesis : Conway and Evans (2021) conducted a study on the enantiodivergent synthesis of tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, as outlined in the Journal of Chemical Research.
Catalytic Epoxidation in Drug Synthesis : Qiu, Xia, and Sun (2019) described the catalytic epoxidation of tert-butyl (4-oxobutan-2-yl)carbamate for synthesizing a key intermediate in the drug carfilzomib, published in Chinese Chemical Letters.
Natural Product Synthesis : Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a derivative of tert-butyl (4-oxobutan-2-yl)carbamate, as an intermediate in the natural product jaspine B. This study is found in Advanced Materials Research.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHYOAEOMSKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxobutan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



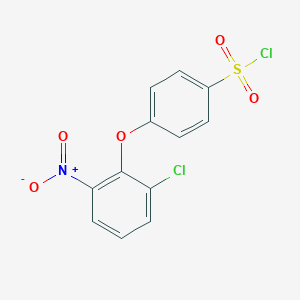
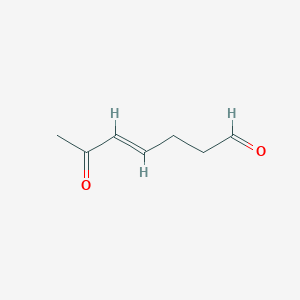
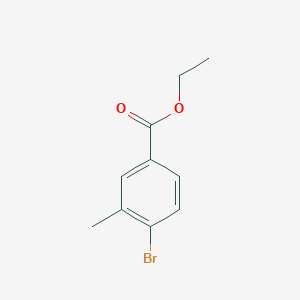


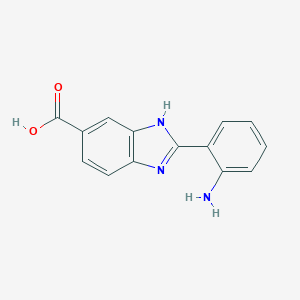
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
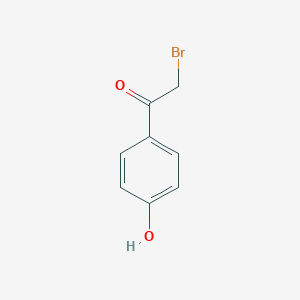

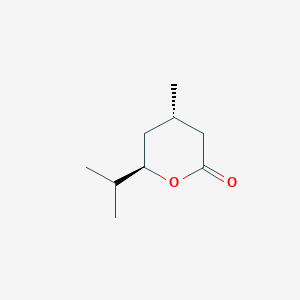
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)
